2-(2-Methyl[1,3]dioxolane-2-yl)furan

Physical Chemistry Formulation Science Procurement

2-(2-Methyl[1,3]dioxolane-2-yl)furan (CAS 69536-36-3) is a cyclic ketal formally derived from 2-acetylfuran and ethylene glycol. This compound features a furan ring directly attached to the 2-position of a methyl-substituted 1,3-dioxolane ring, distinguishing it from common furfural-derived acetals.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 69536-36-3
Cat. No. B8725022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl[1,3]dioxolane-2-yl)furan
CAS69536-36-3
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC=CO2
InChIInChI=1S/C8H10O3/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3
InChIKeyJMJVNJXWXKSUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl[1,3]dioxolane-2-yl)furan (CAS 69536-36-3) Procurement Brief


2-(2-Methyl[1,3]dioxolane-2-yl)furan (CAS 69536-36-3) is a cyclic ketal formally derived from 2-acetylfuran and ethylene glycol . This compound features a furan ring directly attached to the 2-position of a methyl-substituted 1,3-dioxolane ring, distinguishing it from common furfural-derived acetals . Its physicochemical profile, including a melting point near ambient temperature (27.77 °C) and notable aqueous solubility (1895 mg/L at 25 °C), creates specific handling and application advantages not shared by its closest liquid or insoluble analogs .

Why Generic Substitution of 2-(2-Methyl[1,3]dioxolane-2-yl)furan Fails on Physical State and Solubility


Substituting 2-(2-Methyl[1,3]dioxolane-2-yl)furan with a generic furanyl dioxolane is not viable due to a fundamental difference in physical state at ambient conditions. The target compound is a solid (m.p. 27.77 °C), while its closest analogs, 2-(furan-2-yl)-1,3-dioxolane (m.p. -41 °C) and 2-(2-furanyl)-4-methyl-1,3-dioxolane (m.p. -80 °C), are liquids, requiring different handling, storage, and formulation protocols . Furthermore, aqueous solubility varies by orders of magnitude between the target and insoluble comparators like furfural propylene glycol acetal, directly affecting suitability in aqueous-phase reactions or environmental release profiles . These are not interchangeable compounds.

Quantitative Differentiation Guide for 2-(2-Methyl[1,3]dioxolane-2-yl)furan


Ambient Solid State Differentiates from Liquid Furan Acetals

The target compound is a solid at standard room temperature, a property not shared by its closest structural analogs. Its melting point is 27.77 °C . In contrast, 2-(furan-2-yl)-1,3-dioxolane (CAS 1708-41-4) has a melting point of -41 °C, and 2-(2-furanyl)-4-methyl-1,3-dioxolane (CAS 4359-54-0) melts at -80 °C, both being liquids . This solid-state nature of the target compound enables simplified handling, storage, and purification by crystallization, which are impossible for these comparator liquids.

Physical Chemistry Formulation Science Procurement

Superior Aqueous Solubility vs. Other FEMA Dioxolane Flavorants

The compound exhibits a measured aqueous solubility of 1895 mg/L at 25 °C . This represents a dramatically different solubility profile compared to other furanyl dioxolanes used as flavoring agents. For example, furfural propylene glycol acetal (FEMA 4537, CAS 4359-54-0) is described as 'practically insoluble to insoluble in water' . The solubility differential is at least two orders of magnitude, positioning the target compound uniquely for aqueous-phase synthesis or applications where water compatibility is required.

Solubility Science Formulation Environmental Fate

Higher GC Purity with Full QC Documentation vs. Standard Grades

Procurement from leading suppliers, such as Bidepharm, provides a standard purity of ≥98% for the target compound, supported by batch-specific quality control (QC) documentation, including NMR, HPLC, and GC spectra . In contrast, many generic sources offer this compound or its analogs at 95% purity without guaranteed QC data packages [1]. This distinction is critical for research reproducibility and meeting the documentation requirements of regulated environments.

Analytical Chemistry Quality Control Procurement

Procurement-Recommended Scenarios for 2-(2-Methyl[1,3]dioxolane-2-yl)furan


Crystallization-Based Purification Processes

The solid physical state of the target compound at ambient temperature (m.p. 27.77 °C) makes it uniquely suitable for purification via crystallization, a protocol unavailable to its liquid analogs (m.p. -41 °C and -80 °C) . This capability allows for the elimination of heavy metal catalysts or high-boiling solvents typically removed by column chromatography, simplifying scale-up and improving purity profiles.

Aqueous-Phase Organic Synthesis and Biocatalysis

With an aqueous solubility of 1895 mg/L, the compound can be used as a substrate or intermediate in aqueous-phase reactions or enzyme-catalyzed transformations, where common furan acetals like furfural propylene glycol acetal are excluded due to near-complete insolubility . This solubility profile also facilitates the removal of water-soluble byproducts during workup.

Controlled-Release Formulation of Carbonylic Flavorants

As a cyclic ketal of 2-acetylfuran, this compound serves as a stable, odorless pro-fragrance that is cleaved under specific conditions of pH or heat to liberate the volatile flavorant molecule [1]. The distinct stability and solubility profile compared to other furfural acetals allows for tailoring of the release kinetics in aqueous-based consumer products, where immediate hydrolysis of less stable acetals is a problem.

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